molecular formula C24H21N3O3 B11518689 3-hydroxy-1-(pyridin-2-yl)-5-(pyridin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(pyridin-2-yl)-5-(pyridin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11518689
M. Wt: 399.4 g/mol
InChI Key: RBOJAUVXKKUGAD-XDOYNYLZSA-N
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Description

3-HYDROXY-4-(MESITYLCARBONYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(MESITYLCARBONYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the mesitylcarbonyl and pyridyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems and continuous monitoring ensures the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(MESITYLCARBONYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-HYDROXY-4-(MESITYLCARBONYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-1-pyridin-2-yl-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H21N3O3/c1-14-11-15(2)19(16(3)12-14)22(28)20-21(17-7-6-9-25-13-17)27(24(30)23(20)29)18-8-4-5-10-26-18/h4-13,21,28H,1-3H3/b22-20-

InChI Key

RBOJAUVXKKUGAD-XDOYNYLZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CN=CC=C4)/O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CN=CC=C4)O)C

Origin of Product

United States

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